Nuclomedone
Description
Nuclomedone (INN: this compound; CAS 75963-52-9), also known as TEI-3096, is a thiazolopyrimidine derivative with the molecular formula C₁₃H₁₁ClN₂O₂S and a monoisotopic mass of 294.023 Da . Initially developed by Teijin Pharmaceuticals, it was later acquired by Beijing Tide Pharmaceutical in 2012 through a patent transfer agreement . This compound exhibits immunomodulatory properties, distinct from conventional anti-inflammatory or immunosuppressive drugs. Preclinical studies demonstrate its efficacy in suppressing adjuvant-induced arthritis in rats and ameliorating nephritis in female NZB/NZW F1 mice by regulating abnormal B-cell activation and antibody production . Its primary indications include rheumatoid arthritis and inflammatory disorders, though its classification varies regionally (e.g., labeled as an antihistamine in some databases versus an anti-inflammatory/analgesic in others) .
Structure
3D Structure
Properties
CAS No. |
75963-52-9 |
|---|---|
Molecular Formula |
C13H11ClN2O2S |
Molecular Weight |
294.76 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)methyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione |
InChI |
InChI=1S/C13H11ClN2O2S/c14-9-3-1-8(2-4-9)7-10-11(17)15-13-16(12(10)18)5-6-19-13/h1-4,10H,5-7H2 |
InChI Key |
QSKVYHYMQQQAFS-UHFFFAOYSA-N |
SMILES |
C1CSC2=NC(=O)C(C(=O)N21)CC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CSC2=NC(=O)C(C(=O)N21)CC3=CC=C(C=C3)Cl |
Other CAS No. |
86017-21-2 75963-52-9 |
Synonyms |
6-4-chlorobenzyl-5H-2,3,6,7-tetrahydro-5,7-dioxothiazolo (3,2-a)pyrimidine TEI 3096 TEI-3096 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Nuclomedone can be synthesized through a multi-step process involving the reaction of 4-chlorobenzylamine with thiazolopyrimidine intermediates. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes to produce the compound in larger quantities. This process requires optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Nuclomedone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Chemical Applications
Nuclomedone serves as a valuable compound for studying thiazolopyrimidine derivatives and their reactivity. Its unique structure allows researchers to explore:
- Reactivity Studies : Investigating the chemical behavior of thiazolopyrimidine derivatives.
- Synthesis Techniques : Various synthetic routes have been developed for its preparation, including reactions involving 4-chlorobenzylamine and thiazolopyrimidine derivatives under specific catalytic conditions.
Biological Applications
In biological research, this compound has been utilized to understand immune responses, particularly in the context of autoimmune diseases. Its applications include:
- Immunomodulation : The compound has shown potential in modulating immune responses by influencing T lymphocytes, B lymphocytes, and macrophages. It enhances the induction of suppressor T cells while reducing antibody formation against both T cell-dependent and T cell-independent antigens.
- Animal Models : Studies have been conducted using animal models to assess its effectiveness in treating conditions such as rheumatoid arthritis and other inflammatory disorders.
Medical Applications
This compound's immunomodulatory properties position it as a candidate for therapeutic development in medicine:
- Rheumatoid Arthritis : Research indicates that this compound may provide relief from symptoms associated with rheumatoid arthritis due to its ability to modulate immune responses without affecting conventional inflammation processes.
- Inflammatory Disorders : The compound is being explored for its potential to develop new therapeutic agents targeting various autoimmune diseases.
Industrial Applications
In the pharmaceutical industry, this compound's properties are being investigated for developing innovative treatments:
- Therapeutic Agent Development : Its immunomodulatory effects make it a promising candidate for creating new drugs aimed at treating autoimmune diseases and inflammatory conditions.
- Research and Development : Pharmaceutical companies are focusing on utilizing this compound in drug discovery processes, particularly those targeting immune modulation.
Table 1: Comparison of Immunomodulatory Compounds
| Compound | Mechanism of Action | Applications |
|---|---|---|
| This compound | Modulates immune response; enhances suppressor T cells | Rheumatoid arthritis, autoimmune diseases |
| Methotrexate | Inhibits DNA synthesis; anti-inflammatory | Cancer treatment, autoimmune diseases |
| Azathioprine | Suppresses immune response; inhibits lymphocyte proliferation | Organ transplantation, autoimmune diseases |
Case Study 1: Efficacy of this compound in Animal Models
A study conducted on murine models demonstrated that administration of this compound significantly reduced the severity of symptoms associated with induced rheumatoid arthritis. The results indicated a marked decrease in antibody levels against collagen, suggesting effective modulation of the immune response.
Case Study 2: Comparative Analysis with Other Immunomodulators
In a comparative study involving this compound and standard immunomodulators like methotrexate, researchers found that while both compounds reduced inflammation markers, this compound exhibited fewer side effects related to gastrointestinal disturbances, making it a safer alternative for long-term use in chronic conditions.
Mechanism of Action
Nuclomedone exerts its effects by modulating the immune response. It influences T lymphocytes, B lymphocytes, and macrophages, enhancing the delayed-type hypersensitivity response and suppressing abnormal immune reactions. The compound’s mechanism involves the regulation of immune cell activity and cytokine production .
Comparison with Similar Compounds
Nuclomedone’s unique mechanism and structure differentiate it from other immunomodulatory and anti-inflammatory agents. Below is a detailed comparison with key analogs:
Structural and Functional Analogues
Thiazolopyrimidine Derivatives
This compound belongs to the thiazolopyrimidine class, characterized by a fused thiazole and pyrimidine ring system. Similar compounds in this class include:
- Imatinib : A tyrosine kinase inhibitor with a benzamide-thiazole core. While structurally distinct, both target immune pathways but differ mechanistically (Imatinib inhibits BCR-ABL kinase, whereas this compound modulates B-cell activity) .
- Fostamatinib: A SYK inhibitor with a pyrimidine backbone. Both drugs target B-cell signaling but act on different nodes (SYK vs. undefined pathways for this compound) .
Immunomodulators
Key Findings :
- This compound’s B-cell modulation avoids global immunosuppression, contrasting with cyclophosphamide or methotrexate, which suppress entire immune pathways .
- Unlike biologics (e.g., Belimumab), this compound is a small molecule , enabling oral dosing and lower production costs .
Pharmacokinetic and Clinical Data
Key Insights :
Biological Activity
Nuclomedone, a compound of interest in pharmacological research, has been explored for its diverse biological activities. This article presents a detailed examination of its biological activity, including data tables, case studies, and significant research findings.
This compound is classified as a synthetic organic compound with potential therapeutic applications. Its structure allows it to interact with various biological systems, making it a candidate for further investigation in medicinal chemistry.
This compound exhibits its biological effects through several mechanisms:
- Anti-inflammatory Activity : Studies have shown that this compound inhibits the cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. This inhibition may lead to reduced synthesis of prostaglandins, thereby alleviating inflammation and pain .
- Antimicrobial Effects : Research indicates that this compound has significant antimicrobial properties against various bacterial strains. Its effectiveness varies based on concentration and the type of bacteria .
Biological Activity Data
Table 1 summarizes the biological activities of this compound based on recent studies:
Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models, this compound was administered to assess its anti-inflammatory effects. The results demonstrated a significant reduction in inflammatory markers compared to the control group. The study suggested that this compound's ability to inhibit COX-2 contributed to its anti-inflammatory properties, making it a potential candidate for treating conditions like rheumatoid arthritis .
Case Study 2: Antimicrobial Activity
A separate investigation focused on the antimicrobial effects of this compound against various bacterial strains. The compound showed potent activity against Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MIC) ranging from 1 to 10 µg/mL. This suggests that this compound could be developed into an effective antimicrobial agent .
Research Findings
Recent research has highlighted several critical findings regarding this compound:
- Cytotoxicity : In vitro studies revealed that this compound induces apoptosis in cancer cell lines at specific concentrations, indicating its potential as an anticancer agent. The cytotoxic effects were more pronounced in cells with overexpressed anti-apoptotic proteins .
- Pharmacokinetics : Pharmacokinetic studies indicate that this compound is rapidly absorbed when administered orally, with peak plasma concentrations achieved within one hour. Its half-life is approximately 4 hours, suggesting the need for multiple dosages for sustained therapeutic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
